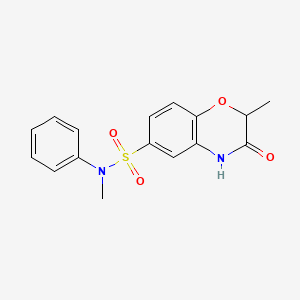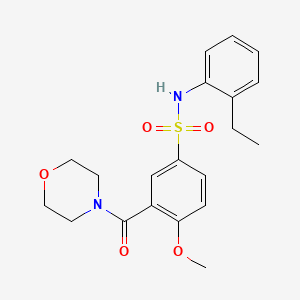![molecular formula C18H16F2N2O B4796516 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4796516.png)
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
描述
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome system. Inhibition of NAE by MLN4924 leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death.
作用机制
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a potent inhibitor of NAE, which is a key regulator of the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for the degradation of proteins that are no longer needed by the cell. NAE is required for the activation of NEDD8, which is a small ubiquitin-like modifier that regulates the activity of cullin-RING ligases (CRLs). CRLs are responsible for the ubiquitination and subsequent degradation of a wide range of proteins, including those involved in cell cycle regulation, DNA repair, and apoptosis.
Inhibition of NAE by 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell death. 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway (Soucy et al., 2009). It has also been shown to inhibit angiogenesis and tumor growth in preclinical models (Liu et al., 2012).
Biochemical and Physiological Effects
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response (Milhollen et al., 2012). It has also been shown to inhibit DNA replication and repair, leading to genomic instability and cell death (Lin et al., 2014).
实验室实验的优点和局限性
One advantage of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is its potency and specificity for NAE inhibition. It has been shown to be effective at low micromolar concentrations in vitro and in vivo (Soucy et al., 2009). Another advantage is its ability to induce cell death in a wide range of cancer cell lines, making it a promising candidate for cancer therapy.
One limitation of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is its potential toxicity. In preclinical studies, it has been shown to cause dose-dependent toxicity in normal tissues (Soucy et al., 2009). Another limitation is its potential for drug resistance. Resistance to 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been observed in some cancer cell lines, and further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it (Lin et al., 2014).
未来方向
There are several future directions for the study of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide. One direction is the development of combination therapies that can enhance its anti-tumor activity and overcome drug resistance. Another direction is the development of more potent and selective NAE inhibitors. Finally, further studies are needed to understand the mechanisms of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide-induced toxicity and to develop strategies to minimize it.
In conclusion, 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a promising candidate for cancer therapy due to its potent anti-tumor activity and ability to induce cell death in a wide range of cancer cell lines. However, further studies are needed to understand its mechanisms of action, potential toxicity, and drug resistance, as well as to develop strategies to enhance its therapeutic efficacy.
科学研究应用
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. In preclinical studies, 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has demonstrated potent anti-tumor activity in both in vitro and in vivo models (Soucy et al., 2009).
属性
IUPAC Name |
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(23)15-9-13(19)3-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOXPDAKXEESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)


![5-{[5-(aminocarbonyl)-3-(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4796448.png)

![4-[(6-methylpyrimidin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B4796458.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4796484.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4796495.png)
![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)

![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)